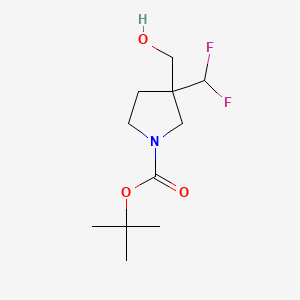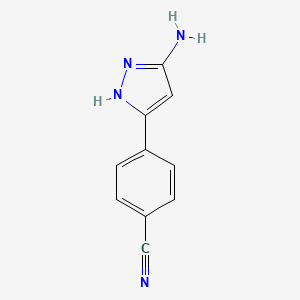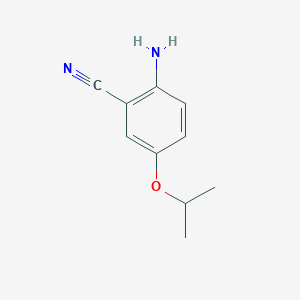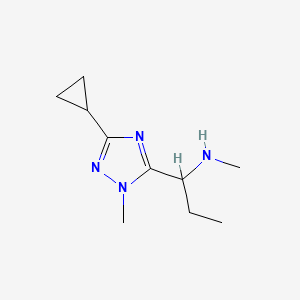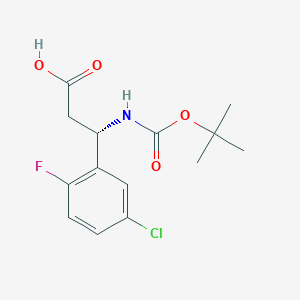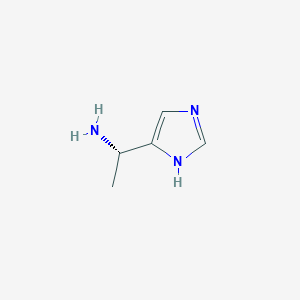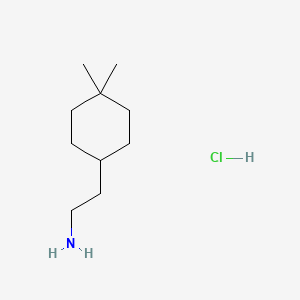
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized conditions for higher yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(4-Methylcyclohexyl)ethan-1-amine hydrochloride
- 2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride
- 2-(4,4-Dimethylcyclohexyl)butan-1-amine hydrochloride
Uniqueness
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the cyclohexyl ring. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C10H22ClN |
|---|---|
分子量 |
191.74 g/mol |
IUPAC名 |
2-(4,4-dimethylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2)6-3-9(4-7-10)5-8-11;/h9H,3-8,11H2,1-2H3;1H |
InChIキー |
OHQXHGRUDMKCJU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)CCN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




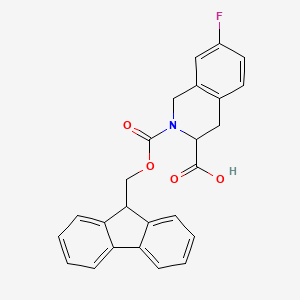
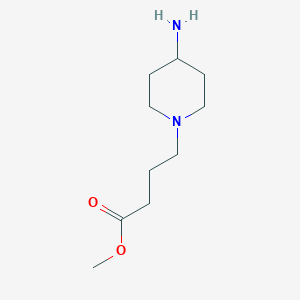
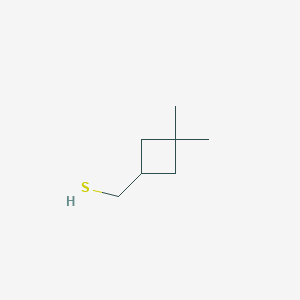
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
